4'-Nitromethopholine
Overview
Description
This would typically include the compound’s systematic name, common name, and structural formula .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques used might include X-ray crystallography or spectroscopic methods .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound, including its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like density, boiling point, vapor pressure, refractive index, and others .Scientific Research Applications
Environmental Impact and Toxicity
Effect on Methanogenic Systems : Nitrophenols, including 4-nitrophenol, are used in manufacturing various products. Studies have shown that nitrophenols can have toxic effects on methanogenic systems, which are crucial for waste treatment and biogas production. The toxicity varies among different nitrophenols, with 4-nitrophenol showing significant effects on these systems (Podeh, Bhattacharya, & Qu, 1995).
Ecotoxicological Research : Research on 4-nitrophenol in model ecosystems has been conducted to understand its impact on aquatic macrophytes, algae, and fauna. The studies have revealed that 4-nitrophenol can cause significant disruptions in the ecosystem, affecting the species balance and leading to the decline of aquatic fauna (Zieris, Feind, & Huber, 1988).
Analytical Chemistry and Biochemistry
Chemical Analysis and Detection : 4-nitrophenol is used as a model substrate in studies to explore drug metabolism. Techniques like ion-pair HPLC have been developed for its quantification, contributing to a better understanding of drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).
Pharmacological Studies : The metabolites of 4-nitrophenol have been studied for their roles in pharmacology. For instance, 4-nitroquinoline 1-oxide, a derivative, has been used to understand DNA damage and repair mechanisms in model organisms (Downes et al., 2014).
Catalysis and Material Science
Graphene-based Catalysis : Graphene-based catalysts involving nitro compounds like 4-nitrophenol have been explored for the reduction of nitro compounds to amines. This is significant in the synthesis of drugs and biologically active molecules (Nasrollahzadeh et al., 2020).
Biocatalysis : The enzyme 4-oxalocrotonate tautomerase has been shown to facilitate asymmetric Michael additions of nitromethane to α,β-unsaturated aldehydes, including 4-nitrophenol derivatives. This bridges organo- and biocatalysis, highlighting the potential of enzyme promiscuity in creating chiral synthons (Guo et al., 2019).
Alternative Solvents and Green Chemistry
- Replacing Nitromethane : Nitro-functionalized imidazolium salts, which may include derivatives of 4-nitrophenol, have been examined as alternatives to nitromethane in organic and catalytic reactions. This approach aligns with the principles of green chemistry and facilitates the rational design of catalytic systems (Ren et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKLHCXDUACLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80981186 | |
Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitromethopholine | |
CAS RN |
63937-57-5 | |
Record name | 4'-Nitromethopholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITROMETHOPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JU2L138Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.